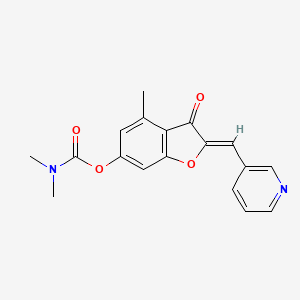

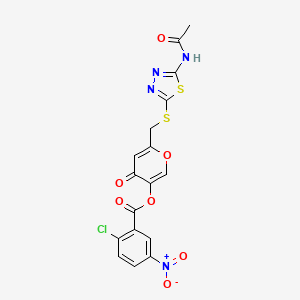

![molecular formula C17H17N3O2S B2368661 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanon CAS No. 952867-77-5](/img/structure/B2368661.png)

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is an organic compound that has potential applications in various fields of research and industry . It is part of a class of compounds known as benzothiazoles, which have been identified as new anti-mycobacterial chemotypes .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wirkmechanismus

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating this receptor, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may help to protect neurons from damage and promote their survival.

Biochemical and Physiological Effects:

Studies have shown that (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. Additionally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone in lab experiments is its ability to protect neurons from damage and promote their survival. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and developing new treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. One area of interest is in further investigating its mechanism of action and identifying the specific cellular pathways that it modulates. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for neuroprotective effects. Finally, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone may have potential applications in other areas of research, such as cancer biology and immunology, which should be explored in future studies.

Synthesemethoden

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has been synthesized using various methods, including the reaction of 2-aminobenzothiazole and 3-(bromomethyl)-5-methylisoxazole in the presence of a base. Other methods involve the use of different starting materials and reagents, such as 2-bromo-1-(4-methoxyphenyl)ethanone and 2-aminopyridine. These methods have been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Eigenschaften

Verbindungen mit einer ähnlichen Struktur wie “(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanon” wurden auf ihre anti-inflammatorischen Eigenschaften untersucht . Zum Beispiel haben N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamide und N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide Derivate vielversprechende Ergebnisse in in vitro und in silico Studien gezeigt .

Therapeutisches Potenzial

Imidazol, ein fünf-gliedriger heterozyklischer Rest, der drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen besitzt, ist bekannt für seine breite Palette an chemischen und biologischen Eigenschaften . Obwohl “this compound” keinen Imidazolring enthält, enthält es einen ähnlichen fünf-gliedrigen heterozyklischen Ring, was auf potenzielle therapeutische Anwendungen hindeutet.

Organische Leuchtdioden (OLEDs)

In einer Studie wurde eine Verbindung mit ähnlicher Struktur als Dopant-Emitter in OLEDs verwendet . Die Verbindung zeigte starke Emission, niedrige Einschalt-Spannung und verbesserte elektrolumineszente Leistung .

Eigenschaften

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-10-14(19-22-11)17(21)20-8-6-12(7-9-20)16-18-13-4-2-3-5-15(13)23-16/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBLOAGBGAUBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

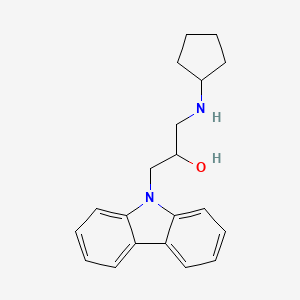

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

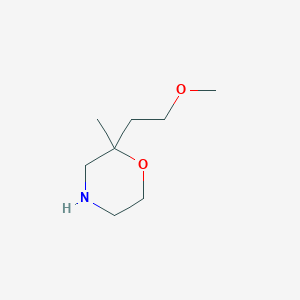

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

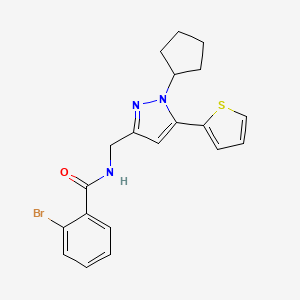

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)